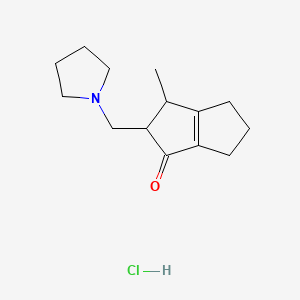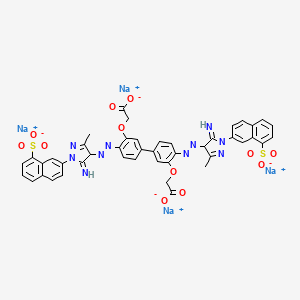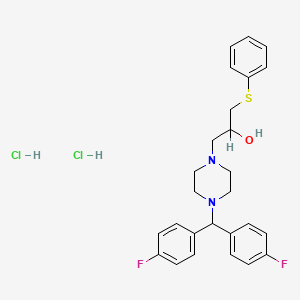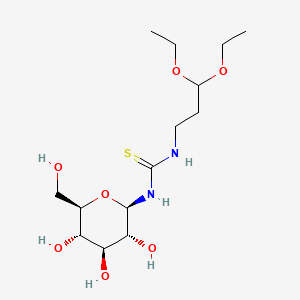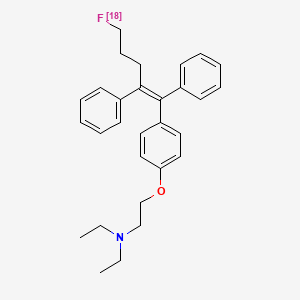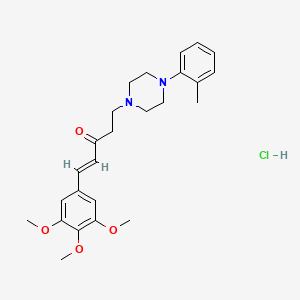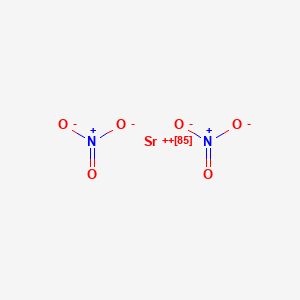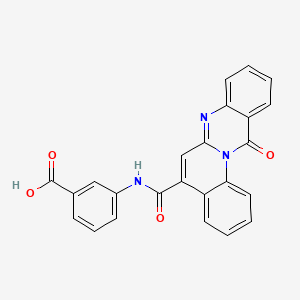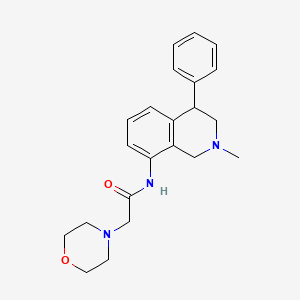
1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: is a chemical compound with the molecular formula C17-H22-N2-O.Cl-H and a molecular weight of 306.87 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride involves several steps. The synthetic routes typically include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Ring Formation: The tetrahydropyridine ring can be formed through cyclization reactions involving appropriate precursors.
Propylation: The propyl group is introduced through alkylation reactions using propyl halides.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole, 6-methoxy-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has a methyl group instead of a propyl group, leading to differences in its chemical and biological properties.
1H-Indole, 6-methoxy-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has an ethyl group instead of a propyl group, resulting in variations in its reactivity and applications.
Properties
CAS No. |
109793-80-8 |
|---|---|
Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
5-methoxy-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C17H22N2O.ClH/c1-3-8-19-9-6-13(7-10-19)16-12-18-17-5-4-14(20-2)11-15(16)17;/h4-6,11-12,18H,3,7-10H2,1-2H3;1H |
InChI Key |
VHPJNBGMPPIUNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



